molecular formula C9H8BrFO2 B8284529 (5-Bromo-3-fluoro-2-methyl-phenyl)-acetic acid

(5-Bromo-3-fluoro-2-methyl-phenyl)-acetic acid

Cat. No. B8284529
M. Wt: 247.06 g/mol
InChI Key: PDSNSWGWRCFQEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08415369B2

Procedure details

(5-Bromo-3-fluoro-2-methyl-phenyl)-acetic acid was prepared analogously to the synthesis of (5-bromo-4-fluoro-2-methyl-phenyl)-acetic acid (preparation example P5, step P5.3) starting from 5-bromo-3-fluoro-2-methyl-phenylamine (preparation example P7, step P7.1) by making use of the procedures described under step P5.1, step P5.2 and step P5.3. The title acid was obtained as a solid, mp: 147° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3](F)=[CH:4][C:5]([CH3:12])=[C:6]([CH2:8][C:9]([OH:11])=[O:10])[CH:7]=1.BrC1C=C([F:23])C(C)=C(N)C=1>>[Br:1][C:2]1[CH:3]=[C:4]([F:23])[C:5]([CH3:12])=[C:6]([CH2:8][C:9]([OH:11])=[O:10])[CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=CC(=C(C1)CC(=O)O)C)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C(=C(C1)N)C)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=C(C1)CC(=O)O)C)F
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.